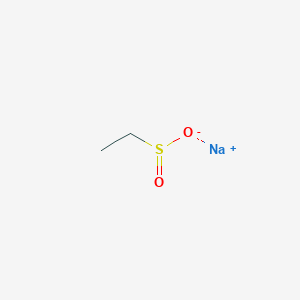

Etanosulfinato de Sodio

Descripción general

Descripción

Sodium ethanesulfinate (NaES) is a white, crystalline solid that is used as a reagent in many organic synthesis processes. It is also used in a variety of scientific research applications, including biochemical and physiological studies. NaES is a relatively safe and non-toxic compound, making it a suitable choice for laboratory experiments.

Aplicaciones Científicas De Investigación

Síntesis de Compuestos Organosulfurados

El Etanosulfinato de Sodio actúa como un versátil bloque de construcción para la síntesis de diversos compuestos organosulfurados. Se utiliza en reacciones de formación de enlaces S–S, N–S y C–S para crear una amplia gama de moléculas que contienen azufre . Esto incluye la síntesis de tiosulfonatos, sulfonamidas, sulfuros y sulfonas, que son valiosos en productos farmacéuticos y agroquímicos .

Reactivos Sulfonilantes, Sulfenilantes y Sulfinilantes

Dependiendo de las condiciones de reacción, el this compound puede servir como un reactivo sulfonilante, sulfenilante o sulfinilante . Estas reacciones son cruciales para introducir grupos sulfonilo, sulfenilo o sulfinilo en moléculas orgánicas, alterando significativamente sus propiedades químicas para diversas aplicaciones.

Desarrollo de Sulfonas de Vinilo y Sulfonas de Alilo

El compuesto es instrumental en el desarrollo de sulfonas de vinilo y sulfonas de alilo . Estos son intermediarios importantes en la síntesis orgánica y tienen aplicaciones en la creación de polímeros, colorantes y agentes terapéuticos.

Síntesis de β-Ceto Sulfonas

El this compound se utiliza en la síntesis de β-ceto sulfonas, que son compuestos con aplicaciones potenciales en química medicinal debido a sus actividades biológicas .

Sulfonilación con Radicales Sulfonilo para Cierre de Anillos

Esta aplicación implica el uso de this compound en sulfonilación con radicales sulfonilo para cierre de anillos . Este método es significativo para la construcción de estructuras cíclicas de sulfona, que se encuentran en diversas moléculas bioactivas.

Transformaciones Catalíticas Fotoredox y Síntesis Electroquímica

El this compound también se utiliza en transformaciones catalíticas fotoredox y síntesis electroquímica . Estas técnicas avanzadas se emplean para crear compuestos organosulfurados complejos con alta precisión y eficiencia.

Mecanismo De Acción

Target of Action

Sodium Ethanesulfinate, also known as Sodium Sulfinates (RSO2Na), is primarily used as a reagent in organic synthesis . It acts as a versatile building block for preparing many valuable organosulfur compounds .

Mode of Action

Sodium Ethanesulfinate interacts with its targets by emerging as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . This interaction leads to the formation of S–S, N–S, and C–S bonds .

Biochemical Pathways

Sodium Ethanesulfinate affects several biochemical pathways. It has been used in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones . It also plays a role in sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions .

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability

Result of Action

The result of Sodium Ethanesulfinate’s action is the formation of a variety of organosulfur compounds . These compounds have various applications in the field of organic synthesis .

Action Environment

The action of Sodium Ethanesulfinate can be influenced by environmental factors such as temperature and reaction conditions . For instance, it can act as different types of reagents depending on the reaction conditions . Additionally, it should be stored in a tightly closed container, away from fire sources and oxidizing agents .

Análisis Bioquímico

Biochemical Properties

Sodium Ethanesulfinate plays a significant role in biochemical reactions, particularly as a sulfonylating, sulfenylating, or sulfinylating agent. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of S–S, N–S, and C–S bonds. These interactions are crucial for the synthesis of valuable organosulfur compounds such as thiosulfonates, sulfonamides, sulfides, and sulfones . The compound’s ability to act as a versatile building block in these reactions highlights its importance in biochemical processes.

Cellular Effects

Sodium Ethanesulfinate influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interactions with cellular components can lead to changes in the activity of specific enzymes and proteins, thereby modulating cellular functions. For instance, Sodium Ethanesulfinate can impact the regulation of ion channels and transporters, affecting the movement of ions across cell membranes . These effects can have significant implications for cellular homeostasis and overall cell function.

Molecular Mechanism

At the molecular level, Sodium Ethanesulfinate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form covalent bonds with specific amino acid residues in proteins, leading to alterations in their structure and function. Additionally, Sodium Ethanesulfinate can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways . These molecular interactions are essential for understanding the compound’s mechanism of action and its impact on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium Ethanesulfinate can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature and pH. Over time, Sodium Ethanesulfinate may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and enzyme activity . These temporal effects are important considerations for experimental design and interpretation of results.

Dosage Effects in Animal Models

The effects of Sodium Ethanesulfinate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant biochemical and physiological changes. Studies have shown that there are threshold effects, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of Sodium Ethanesulfinate can result in toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding these dosage effects is crucial for determining safe and effective usage in research and therapeutic applications.

Metabolic Pathways

Sodium Ethanesulfinate is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism. For example, Sodium Ethanesulfinate can participate in the sulfur cycle, contributing to the formation and transformation of sulfur-containing compounds . These metabolic pathways are essential for maintaining cellular homeostasis and supporting various physiological functions.

Transport and Distribution

Within cells and tissues, Sodium Ethanesulfinate is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, Sodium Ethanesulfinate may be actively transported across cell membranes by ion channels or carrier proteins, influencing its distribution within the cell . Understanding the transport and distribution mechanisms is important for elucidating the compound’s cellular effects and potential therapeutic applications.

Subcellular Localization

Sodium Ethanesulfinate’s subcellular localization can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, Sodium Ethanesulfinate may localize to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of Sodium Ethanesulfinate is a critical factor in determining its biochemical and physiological effects.

Propiedades

IUPAC Name |

sodium;ethanesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O2S.Na/c1-2-5(3)4;/h2H2,1H3,(H,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIVVFQECQYHOB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629330 | |

| Record name | Sodium ethanesulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20035-08-9 | |

| Record name | Sodium ethanesulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium ethanesulfinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: One of the papers describes a novel synthesis of 1-[2′-(ethylsulfonyl)ethyl]-2-methyl-5-nitroimidazole, a potential antitrichomonal agent, using sodium ethanesulfinate. What makes sodium ethanesulfinate a suitable reagent in this particular synthesis?

A1: The effectiveness of sodium ethanesulfinate in this synthesis stems from its ability to act as a nucleophile. Specifically, it readily undergoes alkylation reactions with alkyl halides [2]. In the synthesis of 1-[2′-(ethylsulfonyl)ethyl]-2-methyl-5-nitroimidazole, sodium ethanesulfinate reacts with 1-(2′-haloethyl)-2-methyl-5-nitroimidazoles in dimethylformamide, effectively substituting the halogen atom and forming the desired ethylsulfonyl ethyl side chain [2]. This reaction highlights the utility of sodium ethanesulfinate in constructing molecules with potential pharmaceutical applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Butan-2-yl)amino]acetic acid hydrochloride](/img/structure/B1290622.png)

![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride](/img/structure/B1290626.png)

![[2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine](/img/structure/B1290650.png)

![4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1290651.png)

![Ethyl 3-[4-(aminomethyl)phenyl]-2-methylpropionate](/img/structure/B1290652.png)